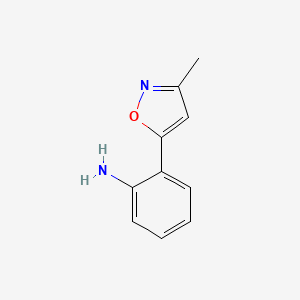
2-(3-Methylisoxazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylisoxazol-5-yl)aniline is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
準備方法
One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The aniline group can then be introduced through various substitution reactions. Industrial production methods often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .
化学反応の分析
2-(3-Methylisoxazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3-Methylisoxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(3-Methylisoxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
2-(3-Methylisoxazol-5-yl)aniline can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A compound that acts as a GABAA receptor agonist.
Parecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
生物活性
2-(3-Methylisoxazol-5-yl)aniline is an organic compound characterized by a unique structure that combines an isoxazole ring with an aniline moiety. Its molecular formula is C10H10N2O, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and relevant research findings.
Structural Characteristics
The compound comprises:
- Isoxazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
- Aniline Moiety : A phenyl group attached to an amino group, which enhances the compound's reactivity.
This combination allows for diverse interactions with biological systems, making it a subject of interest for various applications.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies suggest that compounds similar to this compound possess notable antimicrobial properties. For instance, preliminary investigations have shown effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Moderate inhibition | |
| Fungi | Significant inhibition |
2. Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit various enzymes involved in disease processes. For example, molecular docking studies indicate that it may interact effectively with chitin deacetylases (CDA), which are critical in fungal cell wall synthesis.
| Enzyme Target | Binding Affinity (kcal/mol) | Activity Level |
|---|---|---|
| AnCDA | -9.6 | High |
| AngCDA | -8.2 | Moderate |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Study 1: Antifungal Activity
A study assessed the antifungal properties of various derivatives, including this compound. The results demonstrated that this compound exhibited stronger antifungal activity compared to traditional fungicides when tested against species like Aspergillus niger and Fusarium oxysporum.
Study 2: Molecular Docking Analysis
Molecular docking analyses have shown that this compound binds effectively to the active sites of several enzymes, suggesting a mechanism for its biological activity. The calculated binding affinities indicate strong interactions with key targets involved in pathogenic processes.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-(3-methyl-1,2-oxazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 |
InChIキー |
GOMRFUITKMRJLO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















